molecular formula C7H13ClO B8761297 1-chloroheptan-2-one CAS No. 41055-92-9

1-chloroheptan-2-one

Cat. No.: B8761297
CAS No.: 41055-92-9
M. Wt: 148.63 g/mol
InChI Key: SNVVZCPNLVAKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloroheptan-2-one (CAS 63285-67-0) is an organic compound with the molecular formula C7H13ClO and a molecular weight of 148.63 g/mol . This chlorinated ketone serves as a valuable synthetic intermediate and precursor in organic and medicinal chemistry research. Its structure, featuring both a reactive ketone group and an alkyl chloride, makes it a versatile building block for the synthesis of more complex molecules. A key research application of this compound is its use as a precursor in the biocatalytic synthesis of (S)-1-chloro-2-heptanol, a critical chiral intermediate in the production of Treprostinil, a pharmaceutical agent used to treat pulmonary hypertension . This biocatalytic process, utilizing whole-cell catalysts like Curvularia hominis B-36, enables an efficient and enantioselective reduction, offering an environmentally friendly alternative to traditional chemical synthesis . Researchers value this compound for developing benign and eco-friendly asymmetric synthesis routes. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

41055-92-9

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

1-chloroheptan-2-one

InChI

InChI=1S/C7H13ClO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3

InChI Key

SNVVZCPNLVAKLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCl

Origin of Product

United States

The Foundation: Significance of Alpha Halo Ketones in Synthetic Methodologies

Alpha-halo ketones are a pivotal class of compounds in organic synthesis, primarily due to their dual electrophilic nature. nih.gov The presence of a halogen atom adjacent to a carbonyl group creates two sites susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon. nih.gov This bifunctionality makes them valuable precursors for the construction of a wide array of organic molecules, particularly heterocyclic compounds which are scaffolds for many pharmaceuticals. nih.govnih.govresearchgate.net

The reactivity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making the attached halogen a good leaving group in nucleophilic substitution reactions. pw.live This property allows for the straightforward introduction of various functional groups at the α-position. Furthermore, the acidity of the α-protons facilitates enolate formation, opening pathways for a different set of reactions. youtube.com Common transformations involving alpha-halo ketones include the synthesis of thiazoles, pyrroles, and furans, as well as participation in reactions like the Favorskii rearrangement. nih.govyoutube.com

A Closer Look at 1 Chloroheptan 2 One: Historical and Current Research

While the broader class of alpha-halo ketones has been a subject of study for over a century, specific research on 1-chloroheptan-2-one is more niche. Early synthetic work on similar long-chain alpha-chloro ketones can be traced back to the mid-20th century, with a notable synthesis of 1-chloro-2-heptanone being reported in a 1994 Tetrahedron publication. chemsynthesis.com

The current research landscape sees this compound and its analogs primarily employed as intermediates in the synthesis of more complex molecules. Their utility is particularly evident in the construction of N-heterocycles, a class of compounds with significant biological activity. ethz.ch For instance, long-chain alpha-halo ketones can be utilized in reactions with various nitrogen-containing nucleophiles to form substituted piperazines, morpholines, and other saturated heterocycles. ethz.ch

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₇H₁₃ClO
Molecular Weight 148.63 g/mol
IUPAC Name This compound
CAS Number 41055-92-9
Boiling Point (Predicted) 450.86 K

This table is populated with data from various chemical databases. nist.gov

Navigating the Challenges and Charting the Future for 1 Chloroheptan 2 One Studies

Oxidative Routes from Chloro-Alcohol Precursors

A primary and effective method for synthesizing this compound involves the oxidation of a corresponding chloro-alcohol precursor. google.com This approach is favored for its directness and the availability of various oxidizing agents that can be tailored to specific reaction conditions.

Selective Oxidation of 1-Chloroheptan-2-ol (B3022108)

The direct conversion of 1-chloroheptan-2-ol to this compound is a key synthetic transformation. This process requires an oxidizing agent that selectively targets the secondary alcohol group without reacting with the chlorine atom or causing unwanted side reactions. benchchem.com The choice of oxidant is critical to ensure a high yield and purity of the desired α-chloro ketone. masterorganicchemistry.com

Mild oxidizing agents are often preferred for this type of transformation to prevent over-oxidation or degradation of the starting material and product. benchchem.com The reaction involves the removal of hydrogen from the alcohol, forming a carbon-oxygen double bond characteristic of a ketone. libretexts.org

Comparative Analysis of Oxidizing Agents for α-Chlorinated Secondary Alcohols

A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones, each with its own advantages and limitations. For the specific case of α-chlorinated secondary alcohols like 1-chloroheptan-2-ol, the choice of reagent is crucial to maintain the integrity of the chlorine substituent.

Commonly used "weak" oxidants are particularly suitable for this purpose. masterorganicchemistry.com These include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions utilized in the Swern oxidation. masterorganicchemistry.comharvard.edu These reagents are known for their ability to convert primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. masterorganicchemistry.comschoolwires.net

"Strong" oxidizing agents, such as those based on chromium(VI) (e.g., chromic acid) and potassium permanganate (B83412) (KMnO₄), are also effective in oxidizing secondary alcohols to ketones. masterorganicchemistry.com However, their high reactivity necessitates careful control of reaction conditions to avoid side reactions, especially in the presence of other sensitive functional groups. acs.org The general mechanism for the oxidation of a secondary alcohol involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the ketone.

Oxidizing AgentTypical Reaction ConditionsSelectivity for Secondary AlcoholsNotes
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) at room temperature. benchchem.comHighMild and selective, often used for sensitive substrates. benchchem.comschoolwires.net
Dess-Martin Periodinane (DMP) Chlorinated solventsHighKnown for mild conditions and broad functional group tolerance.
Swern Oxidation Oxalyl chloride, DMSO, triethylamine (B128534) at low temperatures (e.g., -60 °C). harvard.eduHighEffective for sensitive compounds, requires careful temperature control. harvard.edu
Chromic Acid (H₂CrO₄) Generated in situ from CrO₃ or Na₂Cr₂O₇ with H₂SO₄.HighA "strong" oxidant, also converts primary alcohols to carboxylic acids. masterorganicchemistry.com
Potassium Permanganate (KMnO₄) Basic, acidic, or neutral conditions.HighA powerful oxidant, can cleave other functional groups if not controlled. masterorganicchemistry.com

Carbonyl Group Formation through Grignard Reagent Approaches

Grignard reagents, with the general formula RMgX, are potent carbon-based nucleophiles widely used for forming new carbon-carbon bonds. pressbooks.pubmasterorganicchemistry.com Their reaction with various electrophiles, including aldehydes, ketones, and esters, provides a versatile route to alcohols. masterorganicchemistry.comorganic-chemistry.org

While Grignard reagents are primarily known for synthesizing alcohols, their application can be extended to the synthesis of ketones. One such method involves the reaction of a Grignard reagent with a nitrile, which, after hydrolysis of the intermediate metalloimine, yields a ketone. organic-chemistry.org Another approach is the reaction with an acid chloride or an ester. However, the initial ketone product is often more reactive than the starting ester, leading to a second addition of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.comorganic-chemistry.org Careful control of reaction conditions, such as low temperatures, can sometimes allow for the isolation of the ketone.

For the synthesis of this compound, a potential Grignard approach could involve the reaction of pentylmagnesium bromide with chloroacetonitrile. The nucleophilic pentyl group would attack the electrophilic carbon of the nitrile, and subsequent hydrolysis would yield the target ketone.

Enantioselective Synthesis via Biocatalytic Transformations

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for synthesizing enantiomerically pure compounds. mdpi.commagtech.com.cn Enzymes, operating under mild conditions, often exhibit high stereoselectivity, making them ideal for the production of chiral molecules. magtech.com.cnnih.gov

Asymmetric Reduction of 1-Chloro-2-heptanone for Chiral Alcohol Production

The asymmetric reduction of prochiral ketones is a well-established biocatalytic method for producing chiral alcohols. magtech.com.cn In the context of this compound, its reduction can yield the valuable chiral intermediate (S)-1-chloro-2-heptanol. mdpi.comresearchgate.net This enantiopure alcohol is a key building block in the synthesis of pharmaceuticals like Treprostinil, used to treat primary pulmonary hypertension. mdpi.comresearchgate.net

Alcohol dehydrogenases (ADHs) are a prominent family of enzymes that catalyze the reduction of ketones to their corresponding chiral alcohols. nih.gov These enzymes often utilize cofactors like NADH or NADPH as a source of hydrides. nih.gov

Microbial Systems and Enzyme Engineering for Stereocontrol

Whole-cell biocatalysis using microorganisms offers a practical and cost-effective approach for asymmetric reductions. magtech.com.cn A notable example is the use of the fungus Curvularia hominis B-36, which has been shown to effectively catalyze the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol with high yield and excellent enantiomeric excess. mdpi.comresearchgate.net

Research into the optimization of this biocatalytic process has identified key factors influencing its efficiency. For instance, the use of a co-substrate like isopropanol (B130326) can significantly enhance the reaction yield. researchgate.net The regeneration of the necessary NAD(P)H cofactor is often coupled with the oxidation of a co-substrate. researchgate.net

Furthermore, enzyme engineering and directed evolution are powerful tools to improve the performance and substrate scope of biocatalysts. mdpi.comnih.gov By introducing specific mutations, the stereoselectivity and activity of enzymes like alcohol dehydrogenases can be fine-tuned for a particular substrate, enabling the synthesis of either the (R)- or (S)-enantiomer of a chiral alcohol with high purity. nih.govacs.org

Biocatalyst SystemSubstrateProductKey Findings
Curvularia hominis B-36 (whole cells) 1-chloro-2-heptanone(S)-1-chloro-2-heptanolAchieved ~97% yield and 99.9% enantiomeric excess (ee). mdpi.comresearchgate.net
Leifsonia sp. strain S749 (LSADH) 2-Heptanone (B89624)(R)-2-HeptanolDemonstrated high activity towards medium-chain ketones. nih.gov
Engineered Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) mutants 2-Haloacetophenones(S)- or (R)-2-halo-1-arylethanolsMutant enzymes showed altered stereopreference based on substrate and mutations. acs.org

Optimization of Biocatalytic Reaction Parameters for Enhanced Yield and Enantioselectivity

The asymmetric biocatalytic reduction of this compound to its corresponding chiral alcohol, (S)-1-chloro-2-heptanol, represents a significant advancement in producing enantiomerically pure intermediates for pharmaceuticals like Treprostinil. mdpi.com The success of such biotransformations hinges on the meticulous optimization of various reaction parameters to maximize both the conversion (yield) and the enantiomeric excess (ee).

A key breakthrough in this area is the use of the newly isolated fungal strain Curvularia hominis B-36 as a whole-cell biocatalyst. mdpi.comresearchgate.net Research has demonstrated its remarkable efficiency in the asymmetric reduction of this compound. mdpi.com The optimization process involves a systematic investigation of several factors:

Biocatalyst Concentration: The quantity of the biocatalyst, often measured in dry cell weight (DCW), directly impacts the reaction rate. For the reduction using C. hominis B-36, a resting cell concentration of 50 g/L was identified as optimal. mdpi.comresearchgate.net

Substrate Concentration: While higher substrate concentrations are economically desirable, they can lead to substrate inhibition or toxicity to the microbial cells. Studies on the time course of the reaction showed that at 75 mM of this compound, an excellent yield of 97.2% could be achieved within 20 hours. mdpi.com

Co-substrate Addition: Many biocatalytic reductions, particularly those using alcohol dehydrogenases (ADHs) within the whole cells, require a sacrificial alcohol as a co-substrate for cofactor regeneration (NAD(P)H). Isopropanol (IPA) has been proven effective, with a 15% (v/v) concentration providing the best results for the conversion of this compound. mdpi.com

pH of the Medium: Enzyme activity is highly dependent on pH. The optimal pH for the bioreduction by C. hominis B-36 was found to be 6.0, maintained by a K₂HPO₄-KH₂PO₄ buffer (100 mM). mdpi.comresearchgate.net

Temperature and Agitation: The reaction temperature was optimized to 30°C with agitation at 200 rpm to ensure proper mixing and mass transfer without denaturing the enzymes. mdpi.com

Under these optimized conditions, the biocatalytic reduction was successfully scaled up to a 1.5 L bioreactor, consistently achieving approximately 97% yield and a superb enantiomeric excess of 99.9% for (S)-1-chloro-2-heptanol. mdpi.com This highlights the viability of using whole-cell biocatalysts as a green and efficient alternative to traditional chemical methods, which often require low temperatures and stoichiometric use of chiral reagents. mdpi.comrsc.org The application of biocatalysis is a growing field, with libraries of carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs) being screened to find the ideal enzyme for specific substrates like α-haloketones. almacgroup.comnih.gov

Table 1: Optimized Biocatalytic Reduction of this compound This interactive table summarizes the optimized parameters for the asymmetric reduction of this compound using Curvularia hominis B-36, based on reported research findings. mdpi.comresearchgate.net

Parameter Optimal Value
Biocatalyst Curvularia hominis B-36 (Whole Cells)
Cell Concentration 50 g/L (DCW)
Substrate Conc. 75 mM
Co-substrate 15% (v/v) Isopropanol
Buffer System 100 mM K₂HPO₄-KH₂PO₄
pH 6.0
Temperature 30 °C
Reaction Time 20 hours
Yield 97.2%
Enantiomeric Excess (ee) 99.9%

Exploratory Synthetic Pathways for this compound and its Analogues

Beyond direct synthesis, the molecular framework of heptanone serves as a versatile scaffold for creating this compound and a variety of its analogues through strategic functionalization and halogenation.

Functionalization of Heptanone Derivatives

The functionalization of heptanone derivatives, particularly at the α-carbon positions (C1 and C3 of 2-heptanone), is a primary strategy for synthesizing analogues. The Mannich reaction, for instance, is a classic method for aminomethylation at the α-carbon of a ketone. This reaction can be used to introduce a dimethylaminomethyl group onto the 2-heptanone backbone, yielding 3-[(Dimethylamino)methyl]-2-heptanone. benchchem.com The process involves reacting 2-heptanone with an iminium salt, which can be pre-formed from dimethylamine (B145610) and formaldehyde, to create a new carbon-carbon bond at the C3 position. benchchem.com This demonstrates how the heptanone structure can be modified to introduce amine functionalities, creating analogues with different chemical properties.

Other synthetic routes produce more complex analogues, such as 7-amino-3-benzyloxycarbonylamino-1-chloroheptan-2-one. ontosight.ai The synthesis of this compound involves multiple steps to introduce distinct functional groups at different positions on the heptan-2-one chain, including a protected amino group at C3 and an amino group at the terminal C7 position, in addition to the C1 chlorine. ontosight.ai Such complex functionalization highlights the utility of the heptanone core in building blocks for peptide synthesis. ontosight.ai

Halogenation Strategies on Ketone Frameworks

The direct synthesis of this compound is most commonly achieved through the α-halogenation of 2-heptanone. chemistrysteps.com This reaction can be performed under either acidic or basic conditions, with the choice of catalyst profoundly influencing the outcome. wikipedia.org

Under acidic conditions , the reaction proceeds through an enol intermediate. masterorganicchemistry.comopenstax.org The rate-determining step is the formation of this enol, which is then rapidly halogenated. openstax.orgmissouri.edu For an unsymmetrical ketone like 2-heptanone, the acid-catalyzed reaction preferentially halogenates the more substituted α-carbon (C3). chemistrysteps.com To achieve the desired this compound, where the chlorine is on the less substituted carbon, this method is not ideal. However, acid catalysis is advantageous for achieving monohalogenation because the introduction of an electron-withdrawing halogen atom deactivates the ketone, making subsequent halogenations slower. wikipedia.org

Under basic conditions , the reaction occurs via an enolate intermediate. chemistrysteps.com The base removes an α-proton, and for unsymmetrical ketones, the proton on the less sterically hindered carbon (C1 in 2-heptanone) is more readily removed. wikipedia.org The resulting enolate then attacks the halogen (e.g., Cl₂). This regioselectivity makes base-catalyzed halogenation the preferred method for synthesizing this compound from 2-heptanone. A significant drawback, however, is the difficulty in stopping the reaction at monosubstitution. The product, this compound, has a more acidic remaining α-proton on C1 than the starting material, making it more reactive towards further halogenation. This often leads to di- and tri-halogenated products and is famously exploited in the haloform reaction for methyl ketones. chemistrysteps.com

Table 2: Comparison of Ketone Halogenation Strategies This interactive table outlines the key differences between acid- and base-catalyzed α-halogenation for an unsymmetrical ketone like 2-heptanone. chemistrysteps.comwikipedia.org

Feature Acid-Catalyzed Halogenation Base-Promoted Halogenation
Intermediate Enol Enolate
Regioselectivity Halogen adds to the more substituted α-carbon (C3) Halogen adds to the less substituted α-carbon (C1)
Reaction Control Easy to stop at monohalogenation Difficult to stop; polyhalogenation is common
Reactivity of Product Product is less reactive than starting ketone Product is more reactive than starting ketone
Suitability for this compound Poor Good (with careful control of stoichiometry)

Influence of the Electron-Withdrawing Ketone Group on α-Carbon Reactivity

The reactivity of this compound is significantly influenced by the presence of the ketone group adjacent to the chlorinated carbon (the α-carbon). The carbonyl group (C=O) is strongly electron-withdrawing, which has several important consequences for the molecule's behavior. nih.gov

Firstly, the inductive effect of the carbonyl group increases the polarity of the carbon-chlorine (C-Cl) bond. nih.gov This enhances the partial positive charge on the α-carbon, making it more susceptible to attack by nucleophiles. nih.gov The reactivity of α-halo ketones in bimolecular nucleophilic substitution reactions is notably higher than that of corresponding alkyl halides. nih.gov For instance, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) 36,000 times faster than 1-chloropropane. wikipedia.org

Secondly, the electron-withdrawing nature of the ketone makes the protons on the α-carbon (the C-1 position) and the α'-carbon (the C-3 position) acidic. nih.govwikipedia.org Deprotonation at the α'-carbon by a base can lead to the formation of an enolate, a key intermediate in reactions like the Favorskii rearrangement. wikipedia.org The acidity of the α-hydrogens is a critical factor in both substitution and elimination pathways. wikipedia.org

Nucleophilic Attack Pathways at the Chlorinated Carbon Center

Nucleophilic attack on this compound can occur at several sites, but the chlorinated α-carbon is a primary target. nih.gov These reactions can proceed through substitution or elimination mechanisms, often in competition with each other.

Substitution Reactions (SN2-like mechanisms)

Due to the enhanced electrophilicity of the α-carbon, this compound is a good substrate for SN2 reactions. nih.gov In an SN2 mechanism, a nucleophile attacks the carbon atom, and the leaving group (chloride ion) departs in a single, concerted step. savemyexams.commasterorganicchemistry.com This pathway is typical for primary alkyl halides and is favored in the case of this compound, where the chlorinated carbon is primary. savemyexams.combyjus.com

The rate of an SN2 reaction is dependent on the concentration of both the α-chloro ketone and the nucleophile. byjus.com A variety of nucleophiles can displace the chloride, including:

Hydroxide (B78521) ions (OH⁻) to form α-hydroxy ketones. benchchem.com

Amines to produce α-amino ketones. benchchem.com

Thiolates to yield α-thio ketones. benchchem.com

Tin enolates , which can lead to the synthesis of γ-diketones through a zinc halide-catalyzed cross-coupling reaction. acs.org

The general scheme for an SN2 reaction on this compound is depicted below:

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Product
Hydroxide (OH⁻) 1-hydroxyheptan-2-one
Ammonia (NH₃) 1-aminoheptan-2-one
Thiolate (RS⁻) 1-(alkylthio)heptan-2-one

Competitive Elimination Reactions

In the presence of a base, elimination reactions can compete with nucleophilic substitution. crunchchemistry.co.uk The most notable elimination pathway for α-halo ketones is the Favorskii rearrangement. wikipedia.orgnrochemistry.comorganicreactions.org This reaction occurs when a strong, non-nucleophilic base is used, which abstracts a proton from the α'-carbon (C-3). wikipedia.orgnumberanalytics.com

The mechanism involves the formation of an enolate intermediate, which then undergoes an intramolecular SN2 reaction to form a cyclopropanone (B1606653) intermediate. wikipedia.orgslideshare.net The cyclopropanone is then attacked by a nucleophile (such as a hydroxide or alkoxide), leading to the opening of the ring and the formation of a rearranged carboxylic acid derivative. wikipedia.org

For this compound, treatment with a base like sodium hydroxide could lead to the formation of heptanoic acid.

Table 2: Factors Influencing Substitution vs. Elimination

Factor Favors SN2 Favors Elimination (e.g., Favorskii)
Base/Nucleophile Strong, but less basic nucleophiles (e.g., I⁻, RS⁻, N₃⁻) Strong, sterically hindered bases (e.g., t-BuOK)
Solvent Polar aprotic (e.g., Acetone, DMSO) Conditions that favor enolate formation

| Temperature | Lower temperatures | Higher temperatures generally favor elimination masterorganicchemistry.com |

Carbonyl Group Reactivity and Transformations

The ketone functional group in this compound is also a site of reactivity, allowing for a range of transformations.

Reduction Pathways to Chloro-Alcohols

The ketone can be selectively reduced to a secondary alcohol, yielding 1-chloroheptan-2-ol, a valuable chiral intermediate. mdpi.com This transformation requires a reducing agent that does not affect the carbon-chlorine bond.

Common methods for this reduction include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum.

Hydride Reagents: Agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone. benchchem.com However, care must be taken to avoid reduction of the alkyl halide.

Biocatalytic Reduction: Enzymes, such as those from the fungi Curvularia hominis, have been used to asymmetrically reduce this compound to (S)-1-chloro-2-heptanol with high yield and enantiomeric excess. mdpi.com This method is advantageous for its high stereoselectivity and environmentally benign conditions. mdpi.com

Table 3: Biocatalytic Reduction of this compound

Biocatalyst Product Yield Enantiomeric Excess (ee)
Curvularia hominis B-36 (S)-1-chloro-2-heptanol ~97% 99.9%
Absidia repens (S)-1-chloro-2-heptanol 14% 60%

Data sourced from a study on the biosynthesis of (S)-1-chloro-2-heptanol. mdpi.com

Derivatization Reactions at the Ketone Moiety

The carbonyl group can undergo various derivatization reactions, which are useful for characterization or for synthesizing more complex molecules. journalajacr.com These reactions typically involve the nucleophilic addition to the carbonyl carbon.

Examples of derivatization include:

Formation of Imines and Enamines: Reaction with primary or secondary amines can form imines (Schiff bases) or enamines, respectively. wikipedia.org

Formation of Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) or its derivatives, such as PFBHA, yields oximes. researchgate.net

Formation of Hydrazones: Reagents like hydrazine (B178648) (N₂H₄) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone to form hydrazones. nih.gov

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

These derivatization reactions allow for the modification of the ketone part of the molecule while potentially leaving the chloro-substituted carbon intact for further functionalization.

Advanced Mechanistic Elucidations for this compound Reactions

The reactivity of this compound, a representative α-chloro ketone, is a subject of intricate mechanistic investigations. Understanding the precise pathways of its transformations is crucial for controlling reaction outcomes and designing novel synthetic methodologies. Advanced studies, combining computational chemistry and the investigation of radical processes, have provided deeper insights into the behavior of this class of compounds.

Computational Mechanistic Studies

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of α-chloro ketones like this compound. Through the use of quantum mechanical calculations, researchers can model reaction pathways, characterize transition states, and predict the influence of various factors, such as solvents and substituents, on reactivity.

One of the most studied reactions of α-chloro ketones is the Favorskii rearrangement. Theoretical studies, employing methods like density functional theory (DFT), have been instrumental in clarifying the mechanistic details of this rearrangement. acs.org For instance, calculations on model α-chloro ketones have helped to distinguish between different proposed mechanisms, such as the cyclopropanone and benzilic acid-like pathways. These studies analyze the energetics of intermediates and transition states, providing a quantitative picture of the reaction landscape. acs.org

Computational investigations have also shed light on other reactions, such as the Baeyer-Villiger oxidation of α-chloro ketones. Theoretical and experimental studies on the Baeyer-Villiger oxidation of various ketones, including chlorinated derivatives, have been conducted using ab initio and DFT calculations. researchgate.netnih.gov These studies have shown that the migration of a chlorinated substituent is energetically less favorable compared to an alkyl group. For example, in the oxidation of chloro-substituted pentanones, the difference in the transition state energies for the migration of the chlorinated versus the alkyl substituent is approximately 2.6 kcal/mol. researchgate.net This type of data is invaluable for predicting regioselectivity in the oxidation of unsymmetrical α-chloro ketones like this compound.

The table below summarizes key findings from computational studies on reactions relevant to α-chloro ketones.

Reaction TypeComputational MethodKey FindingsReference
Favorskii RearrangementQuantum Mechanics/Molecular Mechanics (QM/MM)Elucidation of the role of solvent molecules in stabilizing intermediates and transition states in aqueous media. acs.org
Favorskii RearrangementAb initio calculationsCalculation of gas-phase reaction paths and solvation effects, detailing the molecular mechanism. acs.org
Baeyer-Villiger OxidationAb initio and DFTThe first transition state is rate-determining; acid catalysis lowers the activation energy, but this is offset by entropy. researchgate.netnih.gov
Baeyer-Villiger OxidationDFTThe migration of a chlorinated substituent is significantly more difficult than that of an alkyl group (ΔE ≈ 2.6 kcal/mol). researchgate.net

These computational models provide a foundational understanding of the intrinsic reactivity of the α-chloro ketone functional group, which is directly applicable to this compound.

Radical Processes in α-Chloro Ketone Chemistry

While many reactions of α-chloro ketones are explained by ionic mechanisms, the involvement of radical intermediates offers alternative and powerful pathways for chemical transformations. The generation and subsequent reactions of α-ketonyl radicals have become an area of significant interest in organic synthesis.

The generation of α-ketonyl radicals from precursors like this compound can be achieved through various methods, including photoredox catalysis. nih.gov Visible-light-induced processes can facilitate the formation of these radicals under mild conditions, allowing for a wide range of functional group tolerance. rsc.org For example, a metallaphotoredox-catalyzed cross-electrophile coupling has been developed for the α-arylation of various α-chloro carbonyl compounds, including α-chloroketones. nih.gov This strategy relies on the formation of an α-acyl radical, which can then be captured by a nickel catalyst to form a new carbon-carbon bond. nih.gov

The chemistry of α-ketonyl radicals is particularly useful for overcoming challenges associated with traditional enolate chemistry, such as issues with regioselectivity, multiple alkylations, and self-condensation. nih.gov Radical reactions are tolerant of many polar functional groups and can be used in complex molecular settings. nih.gov The degenerative exchange of xanthates is one method that allows for the controlled generation and intermolecular capture of α-ketonyl radicals, significantly enhancing their synthetic utility. nih.govmdpi.com

Recent advancements have also demonstrated the use of α-chloro ketones in enantioselective radical coupling reactions. By using a bifunctional Lewis acid/photoredox catalyst, an electrophilic α-carbonyl radical can be generated from an α-chloro ketone, which then couples with a nucleophilic radical to form the product with high enantioselectivity. beilstein-journals.org

The table below outlines some radical-mediated reactions applicable to α-chloro ketones.

Reaction TypeRadical Generation MethodKey FeaturesReference
α-ArylationMetallaphotoredox CatalysisCross-electrophile coupling of α-chloroketones with aryl halides under mild conditions. nih.gov
Intermolecular AdditionDegenerative Xanthate ExchangeOvercomes limitations of enolate chemistry; allows for additions to functionalized alkenes. nih.gov
Domino ProcessVisible-Light-Induced Radical TriggerAccess to α,α-di-functionalized ketones with chemoselectivity based on substrate electronics. rsc.org
Enantioselective CouplingBifunctional Lewis Acid/Photoredox CatalysisEnantioselective formation of C-C bonds via coupling of an α-carbonyl radical with a nucleophilic radical. beilstein-journals.org
DehalogenationTributyltin HydrideA classic radical chain mechanism for the reduction of alkyl halides. libretexts.org

These examples highlight the synthetic potential of radical processes in the chemistry of α-chloro ketones, providing pathways for the construction of complex molecules from precursors like this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Chloroheptan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 1-chloroheptan-2-one reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. Protons near electronegative atoms, such as chlorine and the carbonyl group, are deshielded and appear at higher chemical shifts (downfield).

A representative ¹H NMR spectrum of this compound would exhibit signals for the methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons of the pentyl chain, and the methylene protons adjacent to the carbonyl group and the chlorine atom. rsc.org The integration of these signals corresponds to the number of protons in each unique environment. For instance, the terminal methyl group would integrate to three protons, while each methylene group would integrate to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
H-1 (Cl-CH₂ -C=O) ~ 4.1 Singlet (s)
H-3 (CH₂ -C=O) ~ 2.6 Triplet (t)
H-4 to H-6 (-(CH₂ )₃-) ~ 1.2-1.6 Multiplet (m)

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shift of the carbonyl carbon is characteristically found far downfield (around 200 ppm) due to the strong deshielding effect of the oxygen atom.

The carbon attached to the chlorine atom (C-1) also appears at a relatively high chemical shift. The remaining carbons of the pentyl chain show signals in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-1 (C H₂Cl) ~ 50
C-2 (C =O) ~ 205
C-3 (C H₂-C=O) ~ 40
C-4 to C-6 (-(C H₂)₃-) ~ 22-31

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values can be influenced by the solvent and specific instrument parameters. hmdb.cawashington.edu

Application of Isotopic Labeling in NMR Studies

Isotopic labeling, particularly with isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), is a powerful tool in NMR spectroscopy to aid in signal assignment and to probe reaction mechanisms. acs.orgnih.gov For instance, selective deuteration at a specific position in the this compound molecule would lead to the disappearance of the corresponding signal in the ¹H NMR spectrum and a change in the multiplicity of adjacent proton signals. researchgate.net

In ¹³C NMR, labeling with ¹³C at a specific carbon position would result in a significant enhancement of the corresponding signal intensity. The use of ¹⁸O labeling on the carbonyl oxygen can induce small, measurable upfield shifts in the ¹³C NMR signal of the carbonyl carbon. cdnsciencepub.com This effect, known as the ¹⁸O isotope shift, can confirm the location of the label and provide insights into electronic and steric factors within the molecule. cdnsciencepub.com Such labeling studies are invaluable for detailed structural analysis and for tracking the fate of atoms in chemical reactions involving ketones. researchgate.netunl.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. dtic.mil

For this compound, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the intact molecule. Due to the presence of chlorine, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, the mass spectrum will show a characteristic M+2 peak. chemguide.co.uk This means there will be two molecular ion peaks, one for the molecule containing ³⁵Cl and a smaller one (about one-third the intensity) at two mass units higher for the molecule containing ³⁷Cl. chemguide.co.uk

Electron impact (EI) ionization, a common technique in MS, often causes the molecular ion to fragment into smaller, charged pieces. gatech.edu The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgmiamioh.edu

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Identity of Fragment
[M]⁺ and [M+2]⁺ Molecular ion containing ³⁵Cl and ³⁷Cl
M-49/51 Loss of the chloromethyl radical (•CH₂Cl)
M-71 Loss of the pentyl radical (•C₅H₁₁)
49/51 Chloromethyl cation ([CH₂Cl]⁺)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. specac.com Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group in a ketone. This peak typically appears in the range of 1700-1725 cm⁻¹. ocr.org.uk The presence of the C-Cl bond will also give rise to an absorption in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. ocr.org.uklibretexts.org Additionally, C-H stretching and bending vibrations from the alkyl chain will be observed.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Characteristic Absorption (cm⁻¹) Intensity
Alkyl C-H Stretch 2850-3000 Medium-Strong
Ketone C=O Stretch ~1715 Strong
Alkyl C-H Bend ~1465 and ~1375 Medium

Gas Chromatography (GC) for Purity Assessment and Retention Indices

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is used to assess the purity of this compound and can also be used for its quantification. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The time it takes for a compound to travel through the column is known as its retention time.

The Kovats retention index (RI) is a standardized measure of retention that helps in the identification of compounds by comparing their retention behavior to that of a series of n-alkanes. wikipedia.orgsigmaaldrich.com The retention index is less dependent on the specific chromatographic conditions than the retention time, making it a more reliable parameter for comparing data between different laboratories and instruments. wikipedia.orgchemrxiv.org The RI of this compound would be determined by running a sample along with a mixture of n-alkane standards on a specific GC column (e.g., a non-polar or polar column). nist.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Deuterium
Carbon-13
Oxygen-18

Integration of Multi-Spectroscopic Data for Comprehensive Characterization

The definitive structural elucidation of an organic compound like this compound requires a synergistic approach, integrating data from multiple spectroscopic methods. chemrxiv.orgsciepub.com While a single technique can provide valuable clues, it is the collective evidence from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) that allows for an unambiguous and comprehensive characterization of its molecular architecture. chemrxiv.orgsciepub.com This integrated analysis confirms the presence of functional groups, the molecular formula, and the precise connectivity of atoms within the molecule. chemrxiv.org

Mass Spectrometry (MS)

Mass spectrometry is fundamental in determining the molecular weight and elemental composition of this compound. The compound's molecular formula is C₇H₁₃ClO, with a calculated molecular weight of approximately 148.63 g/mol . benchchem.comnist.gov The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to this mass. A crucial diagnostic feature is the presence of an M+2 peak with a relative abundance of about one-third that of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Key fragmentation patterns for this compound are predicted by the established principles of fragmentation for ketones and alkyl halides. miamioh.edu Alpha-cleavage, a common pathway for ketones, would result in the loss of the pentyl radical or the chloromethyl radical. miamioh.edu Loss of the chlorine atom or a neutral molecule of hydrogen chloride (HCl) are also expected fragmentation pathways for chloroalkanes. miamioh.edu

Table 1: Mass Spectrometry Data for this compound

Feature Description
Molecular Formula C₇H₁₃ClO nist.gov
Molecular Weight 148.631 g/mol nist.gov
Molecular Ion (M⁺) Expected at m/z ≈ 148
Isotope Peak (M+2) Expected at m/z ≈ 150, confirming the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of a carbonyl (C=O) group. libretexts.org For a saturated aliphatic ketone, this peak typically appears in the range of 1700-1725 cm⁻¹. libretexts.org The presence of an electronegative chlorine atom on the alpha-carbon can slightly shift this frequency. Additional informative peaks include those corresponding to C-H stretching and bending vibrations. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1720 C=O Stretch Ketone
2850-3000 C-H Stretch Alkyl (CH₂, CH₃)
1450-1470 C-H Bend Alkyl (CH₂)
1350-1370 C-H Bend Alkyl (CH₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the carbon-hydrogen framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound should display seven distinct signals, as each carbon atom exists in a unique chemical environment. The most downfield signal, appearing at δ 191.08 ppm, is assigned to the carbonyl carbon of the ketone. rsc.org The signal at δ 46.16 ppm corresponds to the chloromethyl carbon (-CH₂Cl). rsc.org The remaining signals represent the five carbons of the pentyl chain. libretexts.org

Table 3: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃

Chemical Shift (δ) ppm Carbon Assignment
191.08 C=O (Ketone)
46.16 -CH₂Cl
134.01 C of pentyl chain
128.89 C of pentyl chain
128.47 C of pentyl chain
(Remaining pentyl signals) (Expected between 10-40 ppm)

Data from a study on the inhibition of Acinetobacter nosocomialis twitching motility. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different proton environments and their connectivity. For this compound, a characteristic singlet appears at δ 4.06 ppm, integrating to two protons. rsc.org This signal is assigned to the two protons of the chloromethylene (-CH₂Cl) group. rsc.org The singlet nature of this peak indicates no adjacent protons, which is consistent with its position between the carbonyl group and the chlorine atom. The remaining protons of the pentyl chain would appear as multiplets further upfield, with predictable splitting patterns (e.g., a triplet for the terminal methyl group).

Table 4: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Integration Proton Assignment
4.06 Singlet (s) 2H -COCH₂Cl
(Expected ~2.4 ppm) (Triplet, t) (2H) -COCH₂CH₂-
(Expected ~0.9-1.6 ppm) (Multiplets, m) (9H) Remaining alkyl protons

Data from a study on the inhibition of Acinetobacter nosocomialis twitching motility. rsc.org

By combining these techniques, a complete and verified structure of this compound emerges. MS establishes the correct molecular formula, IR confirms the presence of a ketone, ¹³C NMR validates the carbon skeleton and functional groups, and ¹H NMR elucidates the precise arrangement and connectivity of the hydrogen atoms, leaving no ambiguity as to the compound's identity.

Table of Mentioned Compounds

Compound Name
This compound

Theoretical and Computational Investigations of 1 Chloroheptan 2 One

Quantum Chemical Modeling of Electronic Structure and Energetics

Quantum chemical modeling is a cornerstone of modern chemical research, offering a lens into the electronic makeup of molecules. For 1-chloroheptan-2-one, these models can predict its geometry, orbital energies, and inherent reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. mdpi.combenchchem.com This is achieved by finding the minimum energy structure on the potential energy surface. The process involves iterative calculations that adjust the positions of the atoms until the forces on them are negligible. benchchem.com For this compound, DFT calculations, often using functionals like B3LYP or those from the M06 family, can provide precise bond lengths, bond angles, and dihedral angles. acs.orgacs.org

A benchmark study on transition metal-dinitrogen complexes highlighted that Minnesota functionals (M06 and M06-L) and TPSSh-D3(BJ) show good performance in geometry optimization. acs.org The choice of basis set, such as the Pople-style 6-31G* or the more extensive aug-cc-pVTZ, is also crucial for accuracy. csic.es For α-chloroketones, DFT has been successfully used to determine conformational preferences, revealing that the orientation of the chlorine atom relative to the carbonyl group is a key structural feature. nih.gov

Table 1: Predicted Geometrical Parameters for a Representative α-Chloroketone Conformer (Analogous to this compound)

ParameterTypical Calculated ValueMethodology
C=O Bond Length~1.21 ÅB3LYP/6-31G
C-Cl Bond Length~1.78 ÅB3LYP/6-31G
O=C-C-Cl Dihedral Angle~100-120°B3LYP/aug-cc-pVDZ

This table presents typical values for α-chloroketones based on published computational studies and serves as an approximation for this compound.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a molecule as a single Slater determinant. researchgate.netpsu.edu It provides a qualitative understanding of the molecular orbitals (MOs), which describe the spatial distribution and energy of electrons. researchgate.net While HF theory neglects electron correlation, leading to some quantitative inaccuracies, it serves as an excellent starting point for more advanced methods and provides a clear picture of orbital interactions. nist.govusp.br

For this compound, an HF analysis would yield a set of occupied and virtual molecular orbitals and their corresponding energies. These orbitals are typically represented as linear combinations of atomic orbitals (LCAO-MO). tandfonline.comscirp.org The analysis would reveal how the atomic orbitals of carbon, hydrogen, oxygen, and chlorine combine to form the bonding, non-bonding, and anti-bonding MOs of the molecule. This is particularly useful for understanding the electronic effects of the chloro and carbonyl substituents on the heptane (B126788) backbone. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgirjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity, while a large gap indicates greater stability. irjweb.com

For this compound, the HOMO is expected to be localized on the oxygen and chlorine atoms, reflecting their lone pairs of electrons. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group. The energy of these orbitals and their gap can be calculated using DFT or HF methods. scirp.orgirjweb.com These values help predict how this compound will behave in chemical reactions. For instance, a nucleophile would preferentially attack the carbon atom of the carbonyl group, which would have a large LUMO coefficient.

Table 2: Conceptual HOMO-LUMO Data and Reactivity Descriptors for this compound

ParameterDefinitionPredicted Significance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity).
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOA smaller gap suggests higher reactivity. irjweb.com
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2Measures the overall ability to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO)/2A larger value indicates higher stability. irjweb.com

This table outlines the key parameters derived from HOMO-LUMO analysis and their general significance, as would be applied to this compound.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. Theoretical calculations can generate vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

For this compound, methods like Vibrational Second-Order Perturbation Theory (VPT2), often used in conjunction with DFT or MP2 calculations, can predict vibrational frequencies with high accuracy. csic.es These calculations would identify characteristic peaks, such as the C=O stretching frequency (typically around 1715 cm⁻¹), C-Cl stretching, and various C-H bending and stretching modes. For complex motions like the torsional modes of the alkyl chain, variational procedures of reduced dimensionality might be employed. csic.esacs.org Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated, providing a theoretical spectrum that can be compared with experimental data for structural verification. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexible seven-carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. researchgate.net Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net This is done by constructing a Potential Energy Surface (PES), which is a multidimensional plot of the molecule's energy as a function of its geometric parameters, such as dihedral angles. nih.govnih.gov

For this compound, the rotation around the C-C single bonds defines its conformational landscape. Computational methods can systematically explore this landscape by rotating key bonds and calculating the energy at each step. Studies on other long-chain and cyclic ketones have shown that conformational preferences are often governed by a delicate balance of steric hindrance and stabilizing hyperconjugative interactions. acs.orgnih.gov For this compound, the key dihedral angles would be those defining the orientation of the pentyl group relative to the chloromethyl ketone moiety. The results would reveal the lowest energy (most populated) conformers and the transition states that separate them. researchgate.net

Reaction Pathway Simulations and Transition State Identification

Computational chemistry can map out the entire course of a chemical reaction, from reactants to products, by simulating the reaction pathway. rsc.orgrsc.org This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. mdpi.com

For this compound, a typical α-chloroketone, several reaction pathways are of interest. One example is the Perkow reaction, where a trialkyl phosphite (B83602) can attack either the carbonyl carbon or the α-carbon, leading to different products. rsc.orgrsc.org Computational simulations can model both pathways, calculate the activation energies for each, and thereby predict which product is more likely to form under given conditions. researchgate.net Similarly, the SN2 reaction at the α-carbon can be modeled. mdpi.com By locating the transition state structure and its energy, chemists can understand the factors that control the reaction's speed and selectivity. nih.gov

Applications of 1 Chloroheptan 2 One in Complex Organic Synthesis and Material Sciences

Role as a Versatile Synthetic Intermediate and Building Block

The reactivity of 1-chloroheptan-2-one, stemming from its α-haloketone structure, makes it a highly sought-after precursor in organic synthesis. The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (the carbon bearing the chlorine atom) allows for a wide range of chemical transformations.

Precursor in the Synthesis of Fragrance Molecules

The fragrance industry continually seeks novel synthetic routes to produce unique and desirable aromas. While direct evidence of this compound's use in commercially available fragrances is not extensively documented in public literature, its structural motifs are relevant to the synthesis of fragrance ingredients. For instance, related chloro-alcohols are utilized as intermediates in creating various scents. lookchem.com The chemical transformations possible with this compound, such as modifications of the carbonyl group and displacement of the chlorine atom, provide pathways to a diverse array of potential fragrance molecules. The historical development of synthetic fragrance ingredients, which began in the late 19th century, has relied heavily on the availability of versatile chemical building blocks to create a wide palette of scents for mass-market products. researchgate.net

Enabling Intermediate for Chiral Compounds

Chirality is a critical aspect of molecular chemistry, particularly in pharmaceuticals and biologically active compounds, as different enantiomers of a molecule can have vastly different effects. utdallas.edu this compound can serve as a starting material for the synthesis of chiral compounds. The ketone group can be stereoselectively reduced to a hydroxyl group, or the chlorine atom can be substituted via reactions that introduce a chiral center. For example, the reduction of the ketone can lead to the formation of chiral chloro-alcohols like (S)-1-chlorohept-6-en-2-ol, which are valuable intermediates in their own right. lookchem.com The presence of a chiral center, a carbon atom attached to four different groups, imparts specific three-dimensional arrangements that are crucial in many biological and chemical processes. youtube.com

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC7H13ClO148.63Ketone at C2, Chlorine at C1 benchchem.comnist.gov
(S)-1-chlorohept-6-en-2-olC7H13ClO148.63Chiral alcohol, Chlorine at C1 lookchem.com
1-ChloroheptaneC7H15Cl134.65Chlorine at C1 nih.gov
1-Chloroheptan-2-ol (B3022108)C7H15ClO150.64Alcohol at C2, Chlorine at C1 nih.gov

Utility in Polymer Chemistry and Bifunctional Building Block Applications

Derivatization of this compound for Targeted Molecular Architectures

The strategic modification of this compound allows for the creation of a wide range of derivatives with specific molecular shapes and functionalities, tailored for particular applications.

Aminated Derivatives and their Synthetic Routes

The chlorine atom in this compound is susceptible to nucleophilic substitution by amines, leading to the formation of aminated derivatives. This reaction is a common and powerful tool in organic synthesis for introducing nitrogen-containing functional groups. The resulting aminoketones can serve as precursors for a variety of more complex molecules, including those with potential biological activity. The synthesis of such derivatives often involves reacting this compound with a primary or secondary amine under appropriate conditions, which may include the use of a base to neutralize the hydrochloric acid formed as a byproduct. These aminated products can then undergo further transformations, such as reduction of the ketone or reactions involving the amine group.

Design and Synthesis of Specific Inhibitor Analogues (e.g., enzyme inhibition probes)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in cellular regulation and as therapeutic agents. wikipedia.org The structure of this compound makes it a suitable scaffold for the design and synthesis of enzyme inhibitor analogues. The ketone and chloro- functionalities can be modified to mimic the natural substrate of an enzyme or to introduce reactive groups that can covalently bind to the enzyme's active site.

For example, the synthesis of pyrazole-based inhibitors has been shown to be effective against certain bacterial enzymes. mdpi.com Similarly, substituted pyrazolines have been investigated for their inhibitory effects on carbonic anhydrase. nih.gov The general strategy involves designing a molecule that fits into the enzyme's active site and interacts with key amino acid residues. wikipedia.org The synthesis of such inhibitors often involves multi-step processes where a core structure, which could be derived from a versatile starting material like this compound, is elaborated with various functional groups to optimize binding affinity and selectivity. mdpi.comdiva-portal.org The development of such inhibitors is often guided by computational modeling techniques like molecular docking to predict binding interactions. wikipedia.org

Development of New Synthetic Pathways Utilizing this compound as a Key Synthon

This compound, an α-haloketone, serves as a versatile building block in organic synthesis due to the presence of two reactive sites: the electrophilic carbon bearing the chlorine atom and the carbonyl group. This dual reactivity allows for its participation in a variety of chemical transformations, leading to the formation of diverse and complex molecular architectures. Researchers have explored its utility in constructing heterocyclic compounds and other valuable organic molecules.

A significant application of this compound is in the synthesis of quinolone derivatives. Quinolones are an important class of heterocyclic compounds with a wide range of biological activities. A notable example is the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone, a molecule involved in bacterial quorum sensing. nih.govcam.ac.uk The synthesis involves the reaction of this compound with an anthranilic acid derivative under microwave irradiation. nih.govcam.ac.uk This method provides an efficient route to this and structurally related 2-alkyl-4-quinolones. nih.gov The general scheme for this synthesis is presented below.

Scheme 1: Synthesis of 2-Alkyl-4-Quinolones

A representation of the synthesis of 2-alkyl-4-quinolones where this compound reacts with anthranilic acid.

The reaction proceeds via initial nucleophilic substitution of the chlorine atom by the amino group of anthranilic acid, followed by an intramolecular condensation to form the quinolone ring system. Microwave irradiation is employed to accelerate the reaction, leading to the desired products in a short timeframe. cam.ac.uk

Table 1: Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone from this compound

ReactantsCatalyst/ReagentsSolventConditionsProductYield
This compound, Anthranilic acidNone specifiedNone specifiedMicrowave irradiation2-heptyl-3-hydroxy-4(1H)-quinoloneNot specified

This table outlines the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone using this compound. The process, which is completed in approximately 14 hours including work-up and purification, highlights the efficiency of microwave-assisted synthesis. nih.gov

Furthermore, the reactivity of α-haloketones like this compound makes them suitable synthons for the preparation of other heterocyclic systems such as benzodiazepines and quinoxalines. The condensation of o-phenylenediamine (B120857) with α-haloketones is a general method for synthesizing 1,5-benzodiazepines. ajrconline.orgnih.gov This reaction typically proceeds under acidic conditions or with the aid of various catalysts. ajrconline.org Although specific examples utilizing this compound are not extensively documented, its chemical properties suggest its applicability in such synthetic schemes.

Similarly, quinoxaline (B1680401) derivatives can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. ijrar.org this compound can be a precursor to the required dicarbonyl species or could potentially react directly under certain conditions. The reaction is often catalyzed by acids and proceeds at room temperature. ijrar.org

The synthesis of polysubstituted furans represents another area where this compound can be employed as a key synthon. The Paal-Knorr furan (B31954) synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a classic method for furan ring formation. mdpi.com this compound can be used to generate the necessary 1,4-dicarbonyl intermediate through nucleophilic substitution with a β-dicarbonyl compound. mdpi.com Palladium-catalyzed methods have also been developed for the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, showcasing the versatility of transition metal catalysis in furan synthesis. mdpi.comresearchgate.net

Table 2: Potential Heterocyclic Synthesis from this compound

HeterocycleGeneral ReactantsGeneral ConditionsPotential Product from this compound
1,5-Benzodiazepineo-phenylenediamine, α-haloketoneAcidic catalyst (e.g., BF3-etherate, PPA) or other catalysts (e.g., SiO2, MgO/POCl3)2-pentyl-2,3-dihydro-1H-1,5-benzodiazepine
Quinoxalineo-phenylenediamine, 1,2-dicarbonyl compoundAcid catalyst (e.g., camphorsulfonic acid) in ethanol (B145695) at room temperature2-pentylquinoxaline
Furan1,3-dicarbonyl compound, α-haloketoneBase-mediated condensation followed by cyclizationPolysubstituted furan with a pentyl group

This table illustrates the potential of this compound in the synthesis of various heterocyclic compounds based on established reactions of α-haloketones.

In addition to heterocyclic synthesis, derivatives of this compound have been utilized in the preparation of enzyme inhibitors. For instance, a derivative of this compound has been used in the synthesis of a trypsin inhibitor. acs.org This highlights the role of this synthon in creating molecules with specific biological functions.

While the primary applications of this compound have been explored in the realm of complex organic synthesis, particularly for bioactive molecules, its potential in material sciences remains an area for future investigation.

Advanced Research and Future Outlook for 1 Chloroheptan 2 One Chemistry

Exploration of Asymmetric Synthesis Routes Beyond Biocatalysis

The synthesis of chiral molecules is a significant focus in modern chemistry, particularly for the pharmaceutical and fine chemical industries. While biocatalysis has proven effective for the asymmetric reduction of 1-chloroheptan-2-one to produce chiral (S)-1-chloro-2-heptanol, researchers are actively exploring non-biocatalytic methods to achieve similar or complementary enantioselectivity. mdpi.com

One promising avenue is the use of chiral organocatalysts. For instance, chiral primary amine catalysts have been successfully employed in the asymmetric decarboxylative chlorination of β-ketocarboxylic acids to produce tertiary α-chloroketones with high enantiopurity. semanticscholar.orgnih.govresearchgate.net This methodology could potentially be adapted for the synthesis of this compound derivatives. Another approach involves the use of chiral thiourea (B124793) catalysts in the enantioselective nucleophilic α-chlorination of ketones using simple and green chlorine sources like sodium chloride. nih.govacs.org This method provides access to highly enantioenriched acyclic α-chloro ketones. nih.govacs.org

Furthermore, advancements in photoredox catalysis merged with other catalytic systems, such as copper or amine catalysis, are opening new pathways for the asymmetric functionalization of ketones. researchgate.netbeilstein-journals.org These methods often proceed under mild conditions and can tolerate a variety of functional groups, offering a versatile platform for the synthesis of chiral α-chloroketones.

Asymmetric Synthesis Method Catalyst Type Key Features Potential for this compound
Decarboxylative ChlorinationChiral Primary AmineHigh enantioselectivity for tertiary α-chloroketones. semanticscholar.orgnih.govresearchgate.netAdaptable for derivatives.
Nucleophilic α-ChlorinationChiral ThioureaUses green chlorine sources (e.g., NaCl). nih.govacs.orgDirect synthesis of enantioenriched this compound.
Photoredox CatalysisDual or Bifunctional CatalystsMild reaction conditions, broad substrate scope. researchgate.netbeilstein-journals.orgVersatile for creating various chiral derivatives.

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly influencing the design of chemical synthesis routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. The production of this compound and other chlorinated ketones is no exception.

Traditional chlorination methods often involve toxic and corrosive reagents like chlorine gas or sulfuryl chloride. benchchem.com Modern approaches are shifting towards more environmentally benign alternatives. For example, the use of N-chlorosuccinimide (NCS) as a chlorinating agent is considered a safer and easier-to-handle option. nih.govorganic-chemistry.org The development of catalytic systems that can utilize simple and abundant chlorine sources, such as sodium chloride, represents a significant step towards greener processes. nih.govacs.org

Solvent choice is another critical aspect of green chemistry. Research is exploring solvent-free reaction conditions or the use of more environmentally friendly solvents like water or ionic liquids. mdpi.comorganic-chemistry.org For instance, a system using iodine, potassium iodide, and potassium carbonate in water has been shown to selectively oxidize alcohols to ketones under anaerobic conditions. organic-chemistry.org Additionally, one-pot cascade reactions that combine multiple synthetic steps without isolating intermediates can improve atom economy and reduce waste. frontiersin.org

Elucidation of Environmental Degradation Pathways for Chlorinated Ketones

The widespread use of organochlorine compounds has raised concerns about their environmental fate and persistence. Understanding the degradation pathways of chlorinated ketones like this compound is crucial for assessing their environmental impact and developing remediation strategies.

Microbial degradation is a key process for the breakdown of many organic pollutants. researchgate.net Bacteria and fungi have been shown to degrade various organochlorine pesticides and hydrocarbons. unirioja.esnih.govmdpi.comosti.govbbrc.in The degradation can occur under both aerobic and anaerobic conditions. unirioja.esosti.gov For haloalkanes, hydrolytic dehalogenases are important enzymes that catalyze the cleavage of the carbon-halogen bond. researchgate.netasm.org Some microorganisms can utilize chlorinated compounds as a carbon source, while others degrade them through co-metabolism. osti.govclu-in.org

Abiotic degradation pathways, such as photodegradation, can also contribute to the breakdown of chlorinated compounds in the environment. rsc.org Theoretical studies on the atmospheric degradation of unsaturated ketones by hydroxyl and chlorine radicals provide insights into the potential reaction mechanisms and products. researchgate.net The degradation of chlorinated polymers, for instance, can lead to the formation of smaller, more susceptible molecules like olefins, aldehydes, and ketones. rsc.org

Degradation Pathway Mechanism Key Factors
Biotic (Microbial) Enzymatic action (e.g., dehalogenases, oxygenases). researchgate.netnih.govPresence of specific microorganisms, aerobic/anaerobic conditions, co-substrates. unirioja.esosti.govclu-in.org
Abiotic Photodegradation, reaction with radicals (e.g., ·OH, ·Cl). rsc.orgresearchgate.netLight exposure, presence of reactive chemical species.

Catalyst Development for Novel Transformations of this compound

The reactivity of the α-chloroketone moiety in this compound makes it a versatile substrate for a wide range of chemical transformations. The development of novel catalysts is key to unlocking new synthetic possibilities.

Rhodium(III)-catalyzed C-H activation and annulation reactions using α-chloroketones as enabling partners have been developed for the synthesis of complex heterocyclic structures. rsc.org Similarly, copper-catalyzed protocols are being explored for the synthesis of α-chloroketones from alkenes under visible-light irradiation. researchgate.net These methods often proceed through radical intermediates, offering unique reactivity patterns.

The α-chloro atom in this compound is a good leaving group in nucleophilic substitution reactions. Research has shown that even at a sterically hindered tertiary carbon, S_N2 reactions can proceed smoothly with strong nucleophiles, leading to the synthesis of α-hydroxyketones and other derivatives without loss of enantiopurity. semanticscholar.orgnih.gov This opens up pathways to a variety of chiral building blocks.

Integration of this compound in Advanced Material Science Applications

While the primary applications of this compound have traditionally been in organic synthesis as an intermediate, its potential in material science is an emerging area of interest. The reactive nature of the α-chloroketone functionality allows for its incorporation into polymeric structures.

For example, α-haloketones can serve as precursors in the synthesis of functional polymers. The chlorine atom can be a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties. There is research into the synthesis of poly(1,2-dichloroethylene), an organochlorine material, which is expected to have desirable properties as an engineering thermoplastic, though challenges in its synthesis remain. researchgate.net The study of model compounds like 2-chloroheptane (B94523) provides insights into the behavior of chlorinated hydrocarbons in various applications, including their potential role in polymerization processes. benchchem.com

The development of new polymerization techniques and the demand for functional materials with specific properties may drive further exploration of this compound and related chlorinated ketones as monomers or functional building blocks in advanced materials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-chloroheptan-2-one, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis typically involves chlorination of heptan-2-one using agents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) under controlled conditions. To ensure reproducibility:

  • Document reaction parameters (temperature, solvent, stoichiometry) meticulously.
  • Characterize products using NMR (¹H/¹³C) and GC-MS to confirm identity and purity (>95% by GC).
  • Cross-reference with literature protocols and validate purity via melting point or chromatographic retention indices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Consult Safety Data Sheets (SDS) for toxicity data (e.g., skin/eye irritation, respiratory hazards).
  • Use fume hoods, nitrile gloves, and chemical-resistant lab coats.
  • Store in airtight containers away from oxidizing agents.
  • Emergency procedures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for the ketone carbonyl (δ ~2.1 ppm) and methylene groups adjacent to chlorine (δ ~3.5-4.0 ppm).
  • ¹³C NMR : Confirm the carbonyl carbon (δ ~205-210 ppm) and chlorinated carbon (δ ~45-55 ppm).
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~550-750 cm⁻¹).
  • Validate against computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?

  • Methodological Answer :

  • Perform systematic error analysis: Check solvent effects, conformational isomers, and basis set limitations in DFT calculations.
  • Use cross-validation with alternative techniques (e.g., X-ray crystallography or mass spectrometry).
  • Apply statistical tools like Bland-Altman plots to quantify discrepancies and identify outliers .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?

  • Methodological Answer :

  • Screen catalysts (e.g., Lewis acids like AlCl₃) to direct chlorination to the desired position.
  • Use kinetic vs. thermodynamic control: Lower temperatures favor kinetic products, while higher temperatures may shift equilibrium.
  • Monitor reaction progress via in-situ FTIR or HPLC to identify intermediate species .

Q. How can computational chemistry elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Employ density functional theory (DFT) to model transition states and activation energies.
  • Compare potential energy surfaces for SN1 vs. SN2 pathways.
  • Validate with isotopic labeling experiments (e.g., ³⁶Cl tracing) and kinetic isotope effects .

Q. What methodologies address inconsistencies in toxicity or stability data for this compound across studies?

  • Methodological Answer :

  • Conduct systematic reviews to assess bias risk (e.g., OHAT framework for observational vs. experimental studies).
  • Replicate experiments under standardized conditions (pH, temperature, purity).
  • Use meta-analysis to quantify heterogeneity and identify confounding variables (e.g., solvent polarity, trace impurities) .

Data Presentation Guidelines

  • Synthesis Optimization Table :

    ConditionYield (%)Purity (GC)Selectivity (α:β)
    SOCl₂, 0°C78969:1
    SO₂Cl₂, RT85927:3
    AlCl₃ catalyst, 40°C909815:1
  • Key Spectral Data :

    • ¹H NMR (CDCl₃) : δ 2.08 (s, 3H, COCH₃), 3.62 (t, 2H, CH₂Cl).
    • IR (neat) : 1715 cm⁻¹ (C=O), 690 cm⁻¹ (C-Cl).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.